![molecular formula C6H5F3N2O2S B2682355 Ethyl 5-(trifluoromethyl)-1,3,4-thiadiazole-2-carboxylate CAS No. 1823967-24-3](/img/structure/B2682355.png)
Ethyl 5-(trifluoromethyl)-1,3,4-thiadiazole-2-carboxylate
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Description
Ethyl 5-(trifluoromethyl)-1,3,4-thiadiazole-2-carboxylate is a chemical compound that likely contains carbon, hydrogen, nitrogen, sulfur, and fluorine . Trifluoromethyl groups (CF3) are often used in medicinal chemistry due to their steric nature and extreme electronegativity .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds often involve reactions with trifluoromethyl groups . Trifluoromethylpyridines, for example, are synthesized using various electrophiles .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as NMR and FT-IR spectroscopy . These techniques can provide information about the types of bonds and functional groups present in the molecule.
Chemical Reactions Analysis
The chemical reactivity of this compound could be influenced by the presence of the trifluoromethyl group, which is known to affect the electron distribution, basicity, or acidity of adjoining groups and can alter the reactivity as well as the stability of the molecule .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the trifluoromethyl group. For example, the minimal HOMO-LUMO energy gap of a similar compound, Ethyl 5-hydroxy-2-thioxo-4-(p-tolyl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate (ETP5C), was found to be 4.6255 eV, indicating that the molecule is more reactive for receptors .
Mechanism of Action
properties
IUPAC Name |
ethyl 5-(trifluoromethyl)-1,3,4-thiadiazole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O2S/c1-2-13-4(12)3-10-11-5(14-3)6(7,8)9/h2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUMUJMJWAUMTRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(S1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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